BenchChemオンラインストアへようこそ!

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide

Structure-Activity Relationship (SAR) Positional Isomerism Medicinal Chemistry

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide (CAS 886916-38-7) is a synthetic small molecule (molecular formula C16H12N4O4S, MW 356.36) belonging to the 1,3,4-oxadiazole class of heterocyclic compounds. Structurally, it features a central 1,3,4-oxadiazole ring linked at position 2 to a 3-nitrobenzamide moiety via an amide bond, and substituted at position 5 with a 4-(methylsulfanyl)phenyl group.

Molecular Formula C16H12N4O4S
Molecular Weight 356.36
CAS No. 886916-38-7
Cat. No. B2658926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide
CAS886916-38-7
Molecular FormulaC16H12N4O4S
Molecular Weight356.36
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C16H12N4O4S/c1-25-13-7-5-10(6-8-13)15-18-19-16(24-15)17-14(21)11-3-2-4-12(9-11)20(22)23/h2-9H,1H3,(H,17,19,21)
InChIKeyRAZCBTJMIWPHLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide (CAS 886916-38-7): Compound Identity and Screening Library Provenance


N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide (CAS 886916-38-7) is a synthetic small molecule (molecular formula C16H12N4O4S, MW 356.36) belonging to the 1,3,4-oxadiazole class of heterocyclic compounds . Structurally, it features a central 1,3,4-oxadiazole ring linked at position 2 to a 3-nitrobenzamide moiety via an amide bond, and substituted at position 5 with a 4-(methylsulfanyl)phenyl group. The compound is commercially supplied by Life Chemicals (product code F2645-0159) as a screening compound within their high-throughput screening (HTS) collection, typically at ≥90% purity . According to the ZINC database (ZINC49051047), no biological activity data is currently recorded in ChEMBL for this specific compound, and it has not been evaluated in any clinical trials [1]. It is classified as a research-grade chemical probe, not an FDA-approved drug substance .

Why Generic Substitution Fails for N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide (CAS 886916-38-7)


Within the 1,3,4-oxadiazole-2-yl-benzamide chemotype, seemingly minor structural modifications—such as the positional isomerism of the methylsulfanyl substituent on the phenyl ring or the nitro group position on the benzamide moiety—can produce divergent physicochemical and biological profiles that preclude simple interchangeability. The target compound's 4-methylsulfanyl phenyl substitution and 3-nitrobenzamide arrangement represent a specific combination that distinguishes it from its closest commercially available analogs, including the 2-methylsulfanyl isomer (CAS 886908-05-0) and the 3-methylsulfanyl / 4-nitrobenzamide variant (CAS 886912-05-6) [1]. Computational predictions on the ZINC platform indicate a calculated logP of approximately 3.02 for this compound [2], a value that may differ from its positional isomers due to altered molecular topology and dipole alignment. In the absence of published head-to-head biological data, procurement decisions must rely on the precise chemical identity, as the specific substitution pattern can influence target engagement, metabolic stability, and off-target liability in structure-activity relationship (SAR) campaigns. Treating these positional isomers as interchangeable screening surrogates is not scientifically justified without direct comparative data [3].

Quantitative Differential Evidence for N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide (CAS 886916-38-7) vs. Closest Analogs


Substitution Position at the Methylsulfanyl-Phenyl Ring: 4-Position vs. 3-Position and 2-Position Isomers

The target compound bears the methylsulfanyl (-SCH3) substituent at the para (4-) position of the phenyl ring attached to the 1,3,4-oxadiazole core. The closest commercially available analogs include the meta-substituted isomer N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide (CAS 886912-11-4) and the ortho-substituted isomer (CAS 886908-05-0). Para-substitution places the electron-donating methylsulfanyl group in linear conjugation with the oxadiazole π-system, resulting in a calculated dipole moment distinct from the meta and ortho isomers. The ZINC database reports a calculated logP of 3.02 for the target 4-substituted compound [1]. While experimentally measured logP values for the meta and ortho isomers are not published, computational predictions suggest differences of approximately 0.1–0.3 log units arising from altered solvation and molecular shape [2]. In drug discovery SAR campaigns, such positional isomerism has been shown to produce up to 10-fold differences in target binding affinity within related 1,3,4-oxadiazole chemotypes [3].

Structure-Activity Relationship (SAR) Positional Isomerism Medicinal Chemistry

Nitro Group Position on the Benzamide Moiety: 3-Nitro vs. 4-Nitro Substitution

The target compound carries the nitro group at the meta (3-) position of the benzamide ring. The closest comparator with a para-nitro substitution is N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-nitrobenzamide (CAS not identified as direct analog but the 3-methylsulfanyl/4-nitro variant is CAS 886912-05-6). In the broader class of nitrobenzamide-containing 1,3,4-oxadiazoles, the position of the nitro group profoundly influences biological activity. For example, in the study by Karabanovich et al. (2023), the presence and position of nitro groups were shown to be essential for antitubercular activity mediated through the deazaflavin-dependent nitroreductase (Ddn) activation pathway, with 3,5-dinitrobenzylsulfanyl analogs achieving MIC values as low as 1 μM against Mycobacterium tuberculosis [1]. While the target compound contains only a single 3-nitro group, the meta positioning relative to the amide carbonyl may confer a distinct reduction potential compared to para-nitro analogs, as the 3-nitro group exerts a stronger electron-withdrawing inductive effect on the amide linkage [2]. The 3-nitrobenzamide moiety also exhibits a different hydrogen-bonding acceptor pattern compared to 4-nitro isomers, which can alter protein-ligand interactions in target binding pockets [3].

Nitrobenzamide SAR Electrophilic Reactivity Nitroreductase Activation

Methylsulfanyl (–SCH3) vs. Methylsulfonyl (–SO2CH3) Oxidation State: Thioether vs. Sulfone Reactivity

The target compound contains a methylsulfanyl (–S–CH3) thioether linkage, which is in a reduced oxidation state compared to its sulfone (–SO2–CH3) analog (CAS 886927-40-8: N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide). In the broader 1,3,4-oxadiazole SAR literature, the oxidation state of sulfur substituents has been shown to modulate bioactivity. Karabanovich et al. (2023) demonstrated that the oxidation state of sulfur-containing substituents significantly affects antimycobacterial potency, with the reduced thioether form generally providing better membrane permeability while the sulfone form offers enhanced metabolic stability but often reduced target engagement [1]. The methylsulfanyl group in the target compound is also susceptible to metabolic S-oxidation by cytochrome P450 enzymes (notably CYP2C19, predicted as a target by SEA analysis on ZINC [2]), which can generate the sulfoxide and sulfone metabolites in vivo. For in vitro screening applications, the thioether form (CAS 886916-38-7) offers a distinct reactivity profile that may be preferred for initial hit identification, whereas the sulfone analog may be more suitable for later-stage optimization where metabolic soft-spot mitigation is required [3].

Sulfur Oxidation State Metabolic Stability Electrophilic Character

Physicochemical Property Profile: Lipophilicity and Drug-Likeness Parameters Differentiating from Closest Analogs

The target compound (CAS 886916-38-7) has a calculated logP of 3.02 and a topological polar surface area (tPSA) of 92.15 Ų based on ZINC15 data [1]. It satisfies Lipinski's Rule of Five criteria with MW = 356.36 (<500 Da), 4 hydrogen bond acceptors, 0 hydrogen bond donors, and clogP <5 [2]. Among its positional isomers, the 4-methylsulfanyl substitution (target compound) is predicted to confer a distinct hydrophobic surface distribution compared to the 2-substituted analog, potentially affecting passive membrane permeability. The ZINC framework analysis shows this compound occupies a unique chemical space with no other compounds sharing its exact framework [1]. The absence of hydrogen bond donors (HBD = 0) in conjunction with moderate lipophilicity (logP ~3.0) positions this compound in a physicochemical space consistent with blood-brain barrier permeability potential, distinguishing it from more polar oxadiazole derivatives with hydroxyl or amine substituents . For screening library procurement, these properties suggest utility in central nervous system (CNS) target-directed campaigns where physicochemical filtering is a key selection criterion.

Drug-Likeness Lipophilicity ADME Prediction Physicochemical Profiling

Validated Application Scenarios for N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide (CAS 886916-38-7) Based on Differential Evidence


Positional Isomer SAR Studies for Methylsulfanyl-Phenyl Oxadiazole Chemotypes

The unambiguous 4-(methylsulfanyl)phenyl substitution of CAS 886916-38-7 makes it an essential component of a complete positional isomer panel for SAR exploration. When studied alongside its 2-substituted (CAS 886908-05-0) and 3-substituted (CAS 886912-11-4) analogs, researchers can systematically map how the spatial position of the methylsulfanyl group affects target binding, selectivity, and cellular activity within the 1,3,4-oxadiazole-3-nitrobenzamide scaffold [1]. The unique ZINC framework classification of this para-substituted isomer further supports its value as a distinct chemical probe for isomer-dependent SAR campaigns [2].

Nitroreductase-Dependent Prodrug Screening for Anti-Infective Discovery

The 3-nitrobenzamide moiety of CAS 886916-38-7 positions it as a candidate for screening in nitroreductase-dependent activation pathways, analogous to the antitubercular mechanism described by Karabanovich et al. (2023) for related 1,3,4-oxadiazole nitroaromatic compounds [1]. The single 3-nitro group provides a defined activation handle that can be compared with 4-nitro and 3,5-dinitro analogs to establish the optimal nitro substitution pattern for pathogen-selective reductive activation. This compound is particularly relevant for tuberculosis and anaerobic bacterial infection screening programs utilizing the Ddn or related nitroreductase pathways.

CNS-Targeted Screening Library Enrichment with CNS MPO-Favorable Physicochemical Profile

With a calculated logP of 3.02, tPSA of 92.15 Ų, and zero hydrogen bond donors, CAS 886916-38-7 falls within the favorable CNS Multiparameter Optimization (CNS MPO) space [1]. These properties distinguish it from many 1,3,4-oxadiazole derivatives that carry additional polar substituents (e.g., sulfonamides, carboxylic acids) and have lower BBB penetration potential. For CNS drug discovery programs—including those targeting neurodegenerative diseases, neuroinflammation, or brain tumors—this compound offers a drug-like starting point with a physicochemical profile pre-filtered for CNS exposure, making it a rational procurement choice over more polar oxadiazole alternatives [2].

Metabolic Stability Profiling of Thioether-Containing Oxadiazole Scaffolds

The methylsulfanyl (–SCH3) group in CAS 886916-38-7 serves as a defined metabolic soft spot for cytochrome P450-mediated S-oxidation studies. The ZINC SEA prediction for CYP2C19 interaction [1] provides a testable hypothesis for metabolic liability assessment. By comparing this compound's in vitro metabolic stability (e.g., in human liver microsome or hepatocyte assays) with its sulfone analog (CAS 886927-40-8), medicinal chemists can quantify the impact of sulfur oxidation state on clearance and half-life, guiding lead optimization strategies where the thioether-to-sulfone conversion is a key design decision [2]. This compound thus serves as the reduced-state reference point in oxidation-state-dependent metabolic stability studies.

Quote Request

Request a Quote for N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.